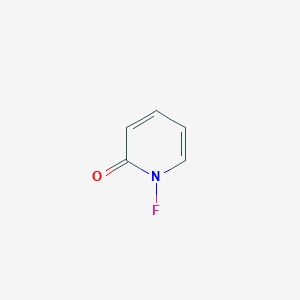
1-Fluoropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoropyridin-2(1H)-one is a fluorinated heterocyclic compound with a pyridine ring structure. It is characterized by the presence of a fluorine atom at the 1-position and a keto group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-2(1H)-one can be synthesized through several methods. One common approach involves the fluorination of pyridin-2(1H)-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoropyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridinones.
Oxidation: Pyridine N-oxides.
Reduction: 1-Fluoropyridin-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Fluoropyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or hydroxyl groups to enhance metabolic stability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1-Fluoropyridin-2(1H)-one involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors. The keto group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate pathways involved in inflammation, cell proliferation, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the keto group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-Fluoro-3-pyridone: Fluorine at a different position, affecting its electronic distribution and reactivity.
Uniqueness: 1-Fluoropyridin-2(1H)-one’s combination of a fluorine atom and a keto group at specific positions provides unique reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and drug design, offering distinct advantages over its analogs.
Eigenschaften
CAS-Nummer |
84694-62-2 |
|---|---|
Molekularformel |
C5H4FNO |
Molekulargewicht |
113.09 g/mol |
IUPAC-Name |
1-fluoropyridin-2-one |
InChI |
InChI=1S/C5H4FNO/c6-7-4-2-1-3-5(7)8/h1-4H |
InChI-Schlüssel |
BANWBNLRSDINSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





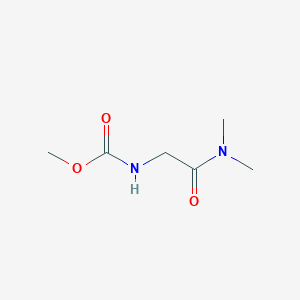

![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
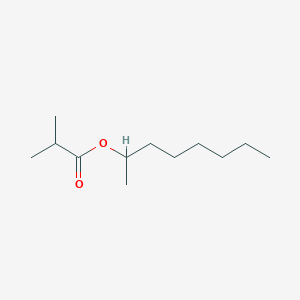
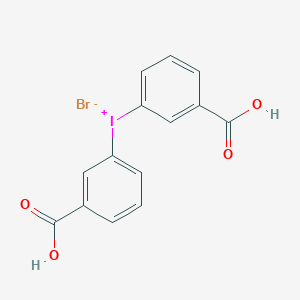
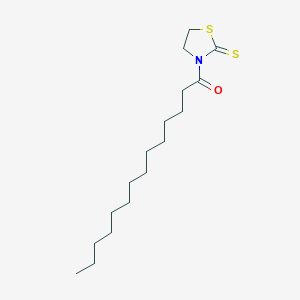
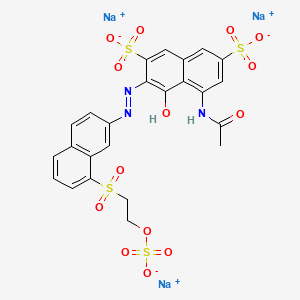
![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
